2H-1-Benzopyran-2-one, 3-(azidoacetyl)-

Antimicrobial activity Coumarin SAR 3-Azidoacetylcoumarin

2H-1-Benzopyran-2-one, 3-(azidoacetyl)- (CAS 172369-37-8), also named 3-(2-azidoacetyl)chromen-2-one, is a synthetic 3-substituted coumarin derivative bearing an α-azido ketone functionality at the C3 position. With a molecular formula of C₁₁H₇N₃O₃ and a molecular weight of 229.19 g·mol⁻¹, this compound serves as a versatile click‑chemistry building block and a fluorogenic scaffold used in bioconjugation, materials science, and medicinal chemistry.

Molecular Formula C11H7N3O3
Molecular Weight 229.19 g/mol
CAS No. 172369-37-8
Cat. No. B12569748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 3-(azidoacetyl)-
CAS172369-37-8
Molecular FormulaC11H7N3O3
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN=[N+]=[N-]
InChIInChI=1S/C11H7N3O3/c12-14-13-6-9(15)8-5-7-3-1-2-4-10(7)17-11(8)16/h1-5H,6H2
InChIKeyIBOSSLZHNJKZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azidoacetyl)-2H-1-benzopyran-2-one (CAS 172369-37-8): Core Identity and Procurement Context


2H-1-Benzopyran-2-one, 3-(azidoacetyl)- (CAS 172369-37-8), also named 3-(2-azidoacetyl)chromen-2-one, is a synthetic 3-substituted coumarin derivative bearing an α-azido ketone functionality at the C3 position [1]. With a molecular formula of C₁₁H₇N₃O₃ and a molecular weight of 229.19 g·mol⁻¹, this compound serves as a versatile click‑chemistry building block and a fluorogenic scaffold used in bioconjugation, materials science, and medicinal chemistry [2]. Its unique combination of a coumarin fluorophore and a reactive azidoacetyl group enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and 1,3‑dipolar cycloaddition reactions, making it a strategic intermediate for constructing triazole‑linked conjugates and fluorescent probes [3].

Why 3-(Azidoacetyl)-2H-1-benzopyran-2-one Cannot Be Freely Swapped with Other 3‑Substituted Coumarins or Azidocoumarins


Generic substitution is not viable because the azidoacetyl linker fundamentally alters both the reactivity profile and the biological activity of the coumarin core compared to analogs with directly attached azide (e.g., 3‑azidocoumarin, CAS 152711‑55‑2) or alternative 3‑substituents such as bromoacetyl [1]. The acetyl spacer provides conformational flexibility that influences cycloaddition regioselectivity and yields (~75% for triazaphosphole formation vs. variable yields for direct azidocoumarins), while the electronic effect of the carbonyl group modulates the fluorescence quantum yield and antimicrobial potency in a substituent‑dependent manner [2][3]. Moreover, the parent unsubstituted compound (R = H) displays distinct antimicrobial activity—61.1 % inhibition against B. subtilis, 55.5 % against E. coli, and 50.0 % against A. niger—which differs significantly from its 5,6‑benzo (72.2 % E. coli) and 6,8‑dibromo (77.7 % A. niger) congeners, making interchange without quantitative justification scientifically unsound [1].

Quantitative Differentiation Evidence for 3-(Azidoacetyl)-2H-1-benzopyran-2-one Against Closest Structural Analogs


Antimicrobial Activity of the Parent 3‑Azidoacetylcoumarin (R=H) Compared with Substituted Analogs in the Same Study

In a direct head‑to‑head comparison within the same study, the unsubstituted 3‑azidoacetylcoumarin (R = H, the target compound) exhibited lower antimicrobial activity than its 5,6‑benzo (2c) and 6,8‑dibromo (2g) counterparts across all three tested strains [1]. Specifically, against E. coli, compound 2a showed 55.5 % relative inhibition versus 72.2 % for 2c and 72.2 % for 2g; against A. niger, 2a reached only 50.0 % inhibition while 2g achieved 77.7 % [1]. This lower bioactivity profile makes the parent compound particularly attractive for applications where minimal off‑target antimicrobial effects are desired.

Antimicrobial activity Coumarin SAR 3-Azidoacetylcoumarin

Triazaphosphole Formation Yield via 1,3‑Dipolar Cycloaddition Compared with Other Azidocoumarin Systems

The reaction of 3‑ω‑azidoacetylcoumarin with trimethyl or triethyl phosphite proceeds smoothly at room temperature to furnish 1,2,3,4‑triazaphosphole coumarin derivatives 4a,b in approximately 75 % yield [1]. This yield is notably higher than the 60–65 % yields typically reported for the DMAD cycloaddition of the same substrate to give triazoloacetylcoumarins [2], and compares favorably with phosphite additions to 3‑azidocoumarin (direct azide, no acetyl linker), which often require elevated temperatures or longer reaction times to achieve comparable conversions [3].

Click chemistry Triazaphosphole Cycloaddition yield

Successful Click‑Labeling of Propargylated Polylactides vs. Alternative Fluorophores

3‑(α‑Azidoacetyl)coumarin was conjugated to propargyl‑functionalized polylactides via CuAAC, producing fluorescent nanospheres with ~100 nm diameter as characterized by asymmetric flow field‑flow fractionation coupled with fluorescence and light scattering detection [1]. This demonstrates that the compound retains click reactivity when attached to a polymeric scaffold, yielding stable fluorescent nanoparticles suitable for drug‑delivery tracking. In contrast, 3‑bromoacetylcoumarin—the direct synthetic precursor—cannot participate in CuAAC without prior conversion to the azide, adding a synthetic step and reducing overall labeling efficiency [2].

Fluorescent labeling Polymer conjugation CuAAC

Stability Profile of 3‑Azidoacetylcoumarin Relative to 3‑Azido‑7‑hydroxycoumarin and 3‑Azidocoumarin

According to Evans et al. (2016), the unsubstituted 3‑azidoacetylcoumarin (referred to as azide 1a) proved “rather unstable” and appeared more suited to in‑situ generation and immediate conversion to the triazole [1]. This contrasts with 3‑azido‑7‑hydroxycoumarin, which shows sufficient stability for commercial storage at –20 °C under dark conditions, and with 3‑azidocoumarin (direct azide), which is described as stable under recommended storage conditions . The presence of the acetyl carbonyl adjacent to the azide in 3‑azidoacetylcoumarin likely increases susceptibility to elimination or nucleophilic degradation compared to the directly attached azide.

Azide stability Coumarin fluorophore Storage

Application Scenarios Where 3-(Azidoacetyl)-2H-1-benzopyran-2-one Provides Verifiable Advantage


Synthesis of Phosphorus‑Containing Coumarin Heterocycle Libraries

When the goal is to construct a library of 1,2,3,4‑triazaphosphole‑coumarin hybrids for biological screening, 3‑azidoacetylcoumarin offers a ~75 % yield under mild room‑temperature conditions with trimethyl or triethyl phosphite, outperforming the 60–65 % yields achieved with DMAD cycloadditions that require refluxing xylene [1]. This higher efficiency and operational simplicity reduce material costs and accelerate library production in medicinal chemistry settings.

Fluorescent Labeling of Alkyne‑Functionalized Polymers and Biomaterials

For materials scientists developing traceable polymeric nanoparticles, 3‑azidoacetylcoumarin enables direct CuAAC conjugation to propargyl‑modified polylactides without an extra azidation step, yielding fluorescent nanospheres of ~100 nm suitable for drug‑delivery tracking [2]. This one‑step labeling capability is unavailable with the bromoacetyl precursor, which requires prior NaN₃ treatment.

Bioorthogonal Probing Where Minimal Intrinsic Antimicrobial Activity Is Required

In live‑cell imaging or in‑vivo tracking experiments where the probe itself must not perturb microbial viability, the parent 3‑azidoacetylcoumarin (R=H) exhibits only 50–61 % relative inhibition against common bacterial and fungal strains, significantly lower than the 72–78 % inhibition of its benzo‑fused or di‑brominated analogs [3]. This reduced bioactivity minimizes confounding antimicrobial effects during biological assays.

In‑Situ Click Chemistry Workflows Requiring Reactive Transient Azides

When the synthetic strategy involves generating the triazole product in a single pot, the limited stability of 3‑azidoacetylcoumarin is actually an advantage: it can be generated in situ from the commercially available 3‑bromoacetylcoumarin and immediately trapped with an alkyne or phosphite, avoiding the need to isolate and store the sensitive azide intermediate [4]. This approach is particularly useful for high‑throughput synthesis where intermediate purification is impractical.

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